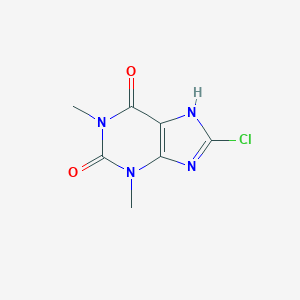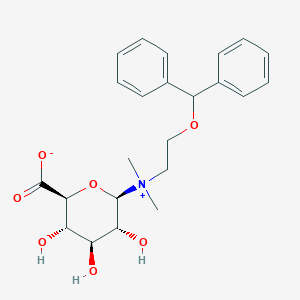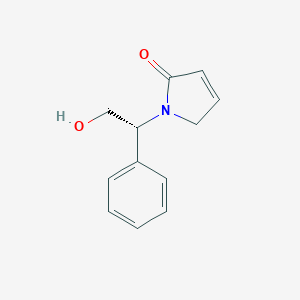
(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one” is a chemical compound that is available for experimental and research use . It is also available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The compound has been studied for its reactivity. For example, it has been found that the ring nitrogen of adenosine reacts at both the α- (benzylic) and β-carbons of styrene oxide to form 1-substituted products. The 1-(2-hydroxy-1-phenylethyl)adenosines formed by oxirane ring opening at the α-position are prone to an unusually facile hydrolytic deamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases. For instance, information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found .Scientific Research Applications
Terpolymerization and Polymer Chemistry
One application involves the synthesis of terpolymers, where this compound's derivatives could potentially be used as monomers due to their active functional groups. The study on terpolymerization by Srivastava et al. (2002) demonstrates the synthesis of polymers from electron-donating and electron-accepting monomers, highlighting the relevance of similar compounds in developing new polymeric materials with specific physical and chemical properties Terpolymerization: A Review.
Supramolecular Chemistry
In supramolecular chemistry, the compound's scaffold is analogous to calixpyrroles, which are used to construct supramolecular capsules. Ballester (2011) describes the use of calixpyrrole derivatives, including ones similar to our compound of interest, for assembling molecular capsules that have potential applications in drug delivery, sensing, and as molecular containers Supramolecular Capsules Derived from Calixpyrrole Scaffolds.
Bioactive Compound Development
The versatility of the pyrrolidine scaffold, including its derivatives, is highlighted in drug discovery for various therapeutic applications. Li Petri et al. (2021) review the significance of pyrrolidine and its derivatives, including pyrrolidine-2-one, in developing novel biologically active compounds. This research underscores the potential of compounds like "(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one" in medicinal chemistry Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Stereochemistry and Pharmacology
The stereochemistry of compounds related to "(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one" is crucial for their pharmacological profile. Veinberg et al. (2015) discuss the design, synthesis, and biological activity of enantiomerically pure derivatives, demonstrating the direct relationship between stereoconfiguration and biological properties, which is essential for developing more effective pharmaceutical agents Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHIZDKNVGDJX-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369981 |
Source


|
| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one | |
CAS RN |
158271-95-5 |
Source


|
| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

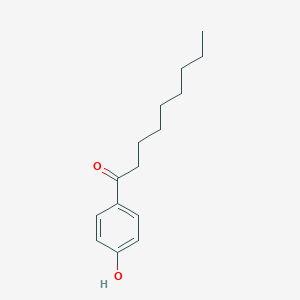
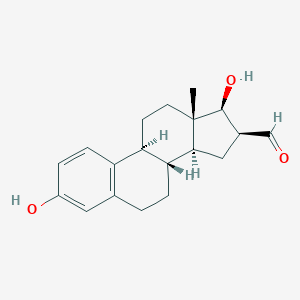
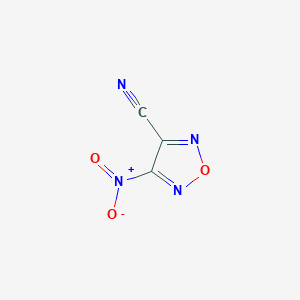

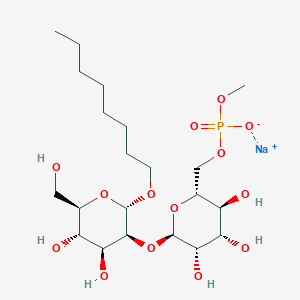
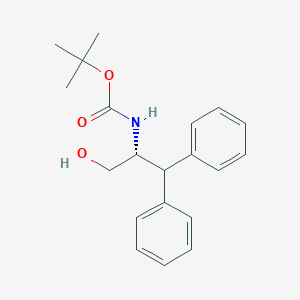
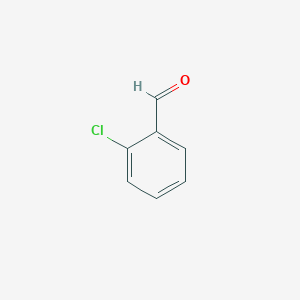
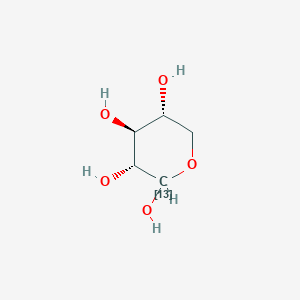
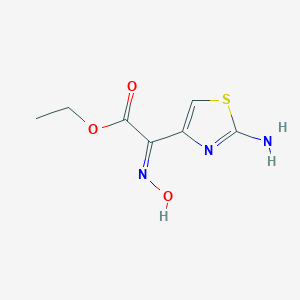
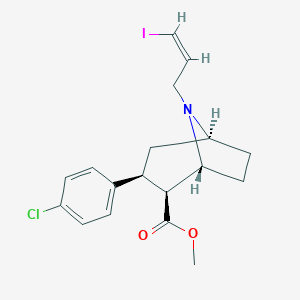
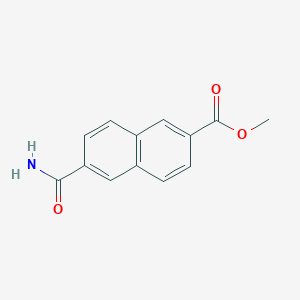
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
